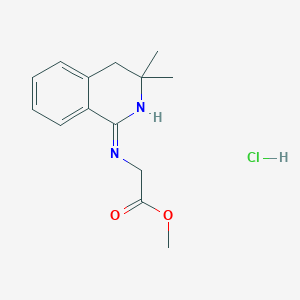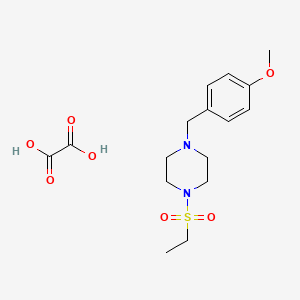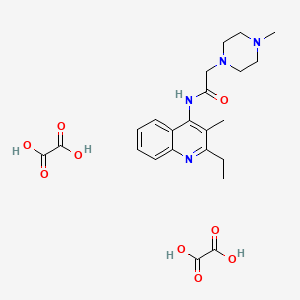
methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride (MDG) is a chemical compound that has been widely studied for its potential applications in scientific research. MDG is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. This makes MDG a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride exerts its effects by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders.
実験室実験の利点と制限
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has a number of advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, this compound has been shown to have a good safety profile, with few side effects observed in animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a relatively new compound, and there is still much that is not known about its effects on the brain and body. Additionally, this compound is not currently approved for use in humans, which limits its potential applications in clinical research.
将来の方向性
There are a number of future directions for research on methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride. One promising area of research involves the development of more potent and selective inhibitors of acetylcholinesterase, which could lead to improved treatments for neurological disorders. Additionally, researchers are exploring the potential use of this compound in combination with other drugs, such as memantine, to improve the efficacy of treatment for Alzheimer's disease and other neurological disorders. Finally, there is ongoing research into the mechanisms underlying the effects of this compound on the brain and body, which could lead to a better understanding of the role of acetylcholine in neurological function.
合成法
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride can be synthesized using a variety of methods, but the most common approach involves the reaction of glycine with 1-bromo-3,3-dimethyl-4-piperidone, followed by reduction with sodium borohydride and quaternization with methyl iodide. The resulting product is then purified using column chromatography to yield pure this compound.
科学的研究の応用
Methyl N-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)glycinate hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce the symptoms of these diseases in animal models.
特性
IUPAC Name |
methyl 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-14(2)8-10-6-4-5-7-11(10)13(16-14)15-9-12(17)18-3;/h4-7H,8-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHIGAYPQBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=NCC(=O)OC)N1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B6029589.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)cyclopropanecarboxamide](/img/structure/B6029596.png)
![7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6029606.png)
![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)

![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)

![5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)
